molecular formula C6H8ClN3O B1441059 2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol CAS No. 1147998-45-5

2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol

Cat. No. B1441059
CAS RN: 1147998-45-5
M. Wt: 173.6 g/mol
InChI Key: WIGSLNQMPPNMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol, commonly referred to as CPEE, is a widely used research chemical with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 205.58 g/mol and a melting point of 115-116°C. CPEE is soluble in water and organic solvents, making it an ideal choice for laboratory experiments. CPEE is used in a wide range of scientific research applications, from biochemistry and physiology to drug development and nanotechnology. Its versatility and ease of use make it a popular choice for researchers.

Scientific Research Applications

Pharmacology: A2B Adenosine Receptor Antagonists

This compound is utilized in the synthesis of A2B adenosine receptor antagonists . These receptors are implicated in various physiological processes, including immune response, inflammation, and cardiac function. By blocking these receptors, researchers can develop treatments for conditions like asthma, ischemia, and certain types of cancer.

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” serves as a building block for compounds that can inhibit specific enzymes . This is crucial for understanding enzyme mechanisms and for the development of new drugs that target these enzymes.

Chemical Synthesis: Intermediate for Heterocyclic Compounds

The compound acts as an intermediate in the synthesis of various heterocyclic compounds . These structures are the backbone of many drugs and are essential for creating compounds with desired biological activities.

Medical Research: Antimicrobial Activity

Derivatives of “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” have been found to exhibit potent antimicrobial activity . This makes them valuable for the development of new antibiotics and antiseptic agents.

Agricultural Applications: Pesticide Development

In agriculture, the compound’s derivatives are explored for their potential use in pesticide development . Their ability to interfere with the life cycle of pests without harming crops is of significant interest.

Environmental Studies: Pollution Indicator

Research into the environmental impact of “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” and its derivatives includes using them as indicators of pollution . Their presence and breakdown products can reveal information about environmental contamination.

Material Science: Organic Electronic Materials

The electronic properties of pyrazine derivatives make “2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol” relevant in the field of organic electronic materials . They can be used in the design of organic semiconductors, which are essential for flexible electronics.

Industrial Uses: Catalysts and Additives

In industrial settings, the compound is investigated for its role as a catalyst or additive in chemical reactions . Enhancing reaction efficiency and selectivity is crucial for manufacturing processes.

properties

IUPAC Name

2-[(6-chloropyrazin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-3-8-4-6(10-5)9-1-2-11/h3-4,11H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGSLNQMPPNMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol

Synthesis routes and methods

Procedure details

In a sealed tube, 2,6-dichloropyrazine (1 g, 6.71 mmol) was mixed with 2-aminoethanol (0.492 g, 8.05 mmol), Hunig's base (1.13 g, 8.73 mmol) in BuOH (7 mL) and the reaction mixture was heated to 80° C. over night. The mixture was concentrated in vacuo and the residue partitioned between NaHCO3 (20 mL) and EtOAc (100 mL). The organic phase was separated, washed with brine, dried over Na2SO4, filtered and evaporated to dryness to give the title compound (0.583 g, 50%) as a light yellow foam. MS: 174.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.492 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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